An In-Depth Technical Guide to 4-(4,6-Dimethoxypyrimidin-2-yl)aniline (CAS: 387350-86-9)
An In-Depth Technical Guide to 4-(4,6-Dimethoxypyrimidin-2-yl)aniline (CAS: 387350-86-9)
A Core Intermediate for Advanced Pharmaceutical and Agrochemical Synthesis
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-(4,6-dimethoxypyrimidin-2-yl)aniline (CAS: 387350-86-9), a pivotal heterocyclic amine intermediate. This document delves into the molecule's chemical and physical properties, outlines a robust and logical synthetic pathway, and explores its critical applications in the development of targeted therapeutics, particularly kinase inhibitors, and advanced agrochemicals. Detailed experimental protocols for its synthesis and characterization, alongside predictive spectroscopic data and safety information, are provided to support researchers, scientists, and drug development professionals in leveraging this versatile building block.
Introduction: The Strategic Importance of the 2-Anilinopyrimidine Scaffold
The 2-anilinopyrimidine framework is a privileged scaffold in medicinal chemistry and agrochemical research. Its inherent ability to form key hydrogen bond interactions with biological targets, coupled with the synthetic tractability to introduce diverse functionalities, has led to its incorporation in a multitude of bioactive molecules. 4-(4,6-Dimethoxypyrimidin-2-yl)aniline, in particular, serves as a crucial precursor, offering a unique combination of electronic and steric properties conferred by the dimethoxy-substituted pyrimidine ring and the reactive aniline moiety. This guide aims to be an essential resource for scientists working with or considering the use of this important chemical entity.
Physicochemical Properties and Structural Attributes
4-(4,6-Dimethoxypyrimidin-2-yl)aniline is an organic compound characterized by an aniline ring linked to a 4,6-dimethoxypyrimidine core.[1][2][3][4] It typically presents as a solid at room temperature and possesses moderate solubility in polar organic solvents.[1][2][3] The presence of the aniline functional group makes it a versatile intermediate for a variety of chemical transformations, including electrophilic aromatic substitution and amide bond formation.[1][2][3]
| Property | Value | Source(s) |
| CAS Number | 387350-86-9 | [4] |
| Molecular Formula | C₁₂H₁₃N₃O₂ | [4] |
| Molecular Weight | 231.25 g/mol | [4] |
| Appearance | Typically a solid | [1][2][3] |
| Solubility | Moderately soluble in polar organic solvents | [1][2][3] |
| Synonyms | 4-(4,6-Dimethoxypyrimidin-2-yl)benzeneamine, Benzenamine, 4-(4,6-dimethoxy-2-pyrimidinyl)- | [1] |
Synthesis of 4-(4,6-Dimethoxypyrimidin-2-yl)aniline: A Mechanistic Approach
Proposed Synthetic Pathway
Figure 1: Proposed four-step synthesis of 4-(4,6-dimethoxypyrimidin-2-yl)aniline.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 4-Nitrophenylguanidinium Salt
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To a stirred solution of 4-nitroaniline (1.0 eq) in a suitable aqueous acid (e.g., 2M HCl), add a solution of cyanamide (1.2 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated 4-nitrophenylguanidinium salt by filtration.
-
Wash the solid with cold water and dry under vacuum.
Step 2: Synthesis of 4-(4,6-Dihydroxy-pyrimidin-2-yl)-nitrobenzene
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To a solution of sodium methoxide (2.5 eq) in methanol, add dimethyl malonate (1.1 eq).
-
Add the 4-nitrophenylguanidinium salt (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
After cooling, acidify the mixture with a suitable acid (e.g., concentrated HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 4-(4,6-dihydroxy-pyrimidin-2-yl)-nitrobenzene.
Step 3: Synthesis of 4-(4,6-Dimethoxy-pyrimidin-2-yl)-nitrobenzene
-
Suspend 4-(4,6-dihydroxy-pyrimidin-2-yl)-nitrobenzene (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Add a base (e.g., potassium carbonate, 2.5 eq) followed by a methylating agent (e.g., dimethyl sulfate, 2.2 eq).
-
Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 12-16 hours.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography if necessary.
Step 4: Synthesis of 4-(4,6-Dimethoxypyrimidin-2-yl)aniline
-
Dissolve 4-(4,6-dimethoxy-pyrimidin-2-yl)-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. Common methods include:
-
Iron in acidic medium: Add iron powder (5.0 eq) and a catalytic amount of hydrochloric acid. Heat the mixture to reflux for 2-4 hours.
-
Catalytic hydrogenation: Use palladium on carbon (10 mol%) under a hydrogen atmosphere.
-
-
Monitor the reaction by TLC until the starting material is consumed.
-
For the iron reduction method, filter the hot reaction mixture through celite and neutralize the filtrate with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield 4-(4,6-dimethoxypyrimidin-2-yl)aniline. The product can be further purified by recrystallization or column chromatography.
Spectroscopic Characterization (Predictive Analysis)
While experimental spectra for 4-(4,6-dimethoxypyrimidin-2-yl)aniline are not available in the searched literature, we can predict the key spectroscopic features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons (Aniline Ring): Two doublets are expected in the aromatic region (δ 6.5-8.5 ppm). The protons ortho to the amino group will appear as a doublet at a lower chemical shift (upfield) due to the electron-donating effect of the amine. The protons ortho to the pyrimidine ring will appear as a doublet at a higher chemical shift (downfield).
-
Pyrimidine Proton: A singlet is expected for the proton at the 5-position of the pyrimidine ring, likely in the range of δ 5.5-6.5 ppm.
-
Methoxy Protons: A singlet integrating to 6 protons is expected for the two equivalent methoxy groups, typically in the range of δ 3.8-4.2 ppm.
-
Amine Protons: A broad singlet corresponding to the two amine protons is expected, the chemical shift of which will be solvent-dependent.
¹³C NMR Spectroscopy (Predicted)
-
Pyrimidine Carbons: The carbon atoms of the pyrimidine ring will appear in the range of δ 160-170 ppm for the carbons attached to the methoxy and nitrogen atoms, and around δ 80-90 ppm for the carbon at the 5-position.
-
Aniline Carbons: The carbon atoms of the aniline ring will appear in the typical aromatic region of δ 110-150 ppm.
-
Methoxy Carbons: A signal for the methoxy carbons is expected around δ 50-60 ppm.
FT-IR Spectroscopy (Predicted)
-
N-H Stretching: Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxy groups will be observed just below 3000 cm⁻¹.
-
C=N and C=C Stretching: Aromatic and pyrimidine ring C=C and C=N stretching vibrations will appear in the 1450-1650 cm⁻¹ region.
-
C-O Stretching: A strong absorption band corresponding to the C-O stretching of the methoxy groups is expected in the region of 1000-1300 cm⁻¹.
Mass Spectrometry (Predicted)
-
Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 231.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from a methoxy group, followed by the loss of carbon monoxide (CO). Fragmentation of the pyrimidine or aniline ring could also occur.
Applications in Drug Discovery and Agrochemicals
4-(4,6-Dimethoxypyrimidin-2-yl)aniline is a valuable intermediate due to its role as a building block for complex molecules with significant biological activity.
Kinase Inhibitors in Oncology
The 2-anilinopyrimidine scaffold is a cornerstone in the design of kinase inhibitors for cancer therapy.[5][6][7] These inhibitors typically function by competing with ATP for binding to the kinase domain of oncogenic proteins, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Figure 2: Mechanism of action of 2-anilinopyrimidine-based kinase inhibitors.
The aniline nitrogen of 4-(4,6-dimethoxypyrimidin-2-yl)aniline can be further functionalized to introduce pharmacophores that enhance binding affinity and selectivity for specific kinases. For example, it is a key structural component in some Mer/c-Met dual inhibitors.[5]
Sulfonylurea Herbicides
In the agrochemical sector, the related compound 2-amino-4,6-dimethoxypyrimidine is a crucial intermediate for the synthesis of sulfonylurea herbicides. These herbicides are known for their high efficacy at low application rates. Although not a direct precursor, the synthetic strategies for 4-(4,6-dimethoxypyrimidin-2-yl)aniline are closely related to those for intermediates used in the production of these important agricultural products.
Analytical and Quality Control Methods
Ensuring the purity and identity of 4-(4,6-dimethoxypyrimidin-2-yl)aniline is critical for its successful use as a pharmaceutical or agrochemical intermediate. A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
-
Method: A reversed-phase HPLC method using a C18 column is suitable for purity determination and quantification.
-
Mobile Phase: A gradient elution with a mixture of water (containing a small amount of acid, e.g., 0.1% trifluoroacetic acid) and acetonitrile is typically effective.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (likely around 254 nm) is recommended.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Method: GC-MS can be used for identity confirmation and to detect volatile impurities.
-
Column: A non-polar or medium-polarity capillary column is generally suitable.
-
Derivatization: For improved volatility and chromatographic performance, derivatization of the amine group may be necessary.
-
Detection: Mass spectrometry provides definitive identification based on the molecular ion and fragmentation pattern.
Quality Control Workflow
Figure 3: A typical quality control workflow for the synthesis of 4-(4,6-dimethoxypyrimidin-2-yl)aniline.
Safety and Handling
Based on safety data for analogous compounds, 4-(4,6-dimethoxypyrimidin-2-yl)aniline should be handled with care. It is likely to cause skin and eye irritation.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-(4,6-Dimethoxypyrimidin-2-yl)aniline is a strategically important chemical intermediate with significant potential in the development of novel pharmaceuticals and agrochemicals. Its synthesis, while not explicitly detailed in readily available literature, can be achieved through logical and established chemical transformations. This guide provides a comprehensive framework for understanding and utilizing this valuable compound, from its fundamental properties to its practical applications. The provided protocols and predictive data serve as a solid foundation for researchers to confidently incorporate this versatile building block into their synthetic programs.
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